molecular formula C10H7F3N2O2S B13092559 (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol

(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol

Cat. No.: B13092559
M. Wt: 276.24 g/mol
InChI Key: HFVUCYHAMVGNBR-UHFFFAOYSA-N
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Description

(2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol typically involves the following steps:

    Formation of the Thiadiazole Ring:

    Attachment to Phenylmethanol: The thiadiazole derivative is then reacted with phenylmethanol under conditions that facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenylmethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylmethanol group.

    Substitution: The trifluoromethyl group and the thiadiazole ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides, amines, or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and thiadiazole groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activities. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties, given the known activities of similar compounds .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for pesticides or herbicides .

Mechanism of Action

The mechanism of action of (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)phenyl)methanol
  • (2-Fluoro-5-(trifluoromethyl)phenyl)methanol
  • (2-(Trifluoromethyl)phenyl)ethanol

Uniqueness

Compared to similar compounds, (2-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)phenyl)methanol stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C10H7F3N2O2S

Molecular Weight

276.24 g/mol

IUPAC Name

[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]phenyl]methanol

InChI

InChI=1S/C10H7F3N2O2S/c11-10(12,13)8-14-15-9(18-8)17-7-4-2-1-3-6(7)5-16/h1-4,16H,5H2

InChI Key

HFVUCYHAMVGNBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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